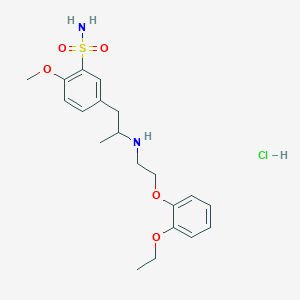

Tamsolusin hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-[2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIZZTHXZRDOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80223-99-0 | |

| Record name | Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80223-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YM 12617 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080223990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tamsulosin Hydrochloride for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanism of action of tamsulosin hydrochloride, a cornerstone in the therapy of benign prostatic hyperplasia (BPH). This document delves into its selective alpha-1 adrenergic receptor antagonism, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism: Selective Alpha-1 Adrenergic Receptor Antagonism

Tamsulosin hydrochloride is a selective antagonist of alpha-1 adrenergic receptors, with a particular affinity for the α1A and α1D subtypes.[1][2][3] These receptors are predominantly located in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[2][4] The dynamic component of bladder outlet obstruction in BPH is largely attributed to the contraction of this smooth muscle, which is mediated by norepinephrine binding to α1-adrenoceptors.[5] Tamsulosin competitively and selectively blocks these receptors, preventing norepinephrine from binding and thereby inducing smooth muscle relaxation.[5] This leads to a reduction in urethral resistance and an improvement in urine flow, alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[2][4]

The clinical efficacy of tamsulosin is closely linked to its subtype selectivity. The α1A-adrenoceptor subtype constitutes approximately 70% of the alpha-1 receptors in the human prostate.[4] By preferentially targeting the α1A and α1D subtypes over the α1B subtype, which is more prevalent in vascular smooth muscle, tamsulosin minimizes effects on blood pressure, reducing the incidence of orthostatic hypotension compared to non-selective alpha-blockers.[6]

Data Presentation: Adrenergic Receptor Binding Affinities

The following tables summarize the binding affinities (pKi and Kd values) of tamsulosin and other alpha-1 adrenergic receptor antagonists for the different receptor subtypes. A higher pKi value indicates a higher binding affinity.

Table 1: pKi Values of Alpha-1 Adrenoceptor Antagonists

| Compound | α1A | α1B | α1D | Reference |

| Tamsulosin | 10.38 | 9.33 | 9.85 | [7] |

| Silodosin | 10.8 | 8.2 | 9.4 | [8] |

| Prazosin | 9.4 | 9.7 | 9.5 | [7] |

| Alfuzosin | 8.9 | 8.9 | 8.9 | [8] |

| Doxazosin | 9.1 | 9.3 | 9.2 | [8] |

| Terazosin | 9.0 | 9.0 | 9.1 | [8] |

Table 2: Dissociation Constants (Kd) of Tamsulosin

| Receptor Subtype | Kd (pM) | Tissue/System | Reference |

| α1A | 70 | Guinea Pig Liver Membranes | [9] |

| α1A | 140 | Rabbit Liver Membranes | [9] |

| α1B | 510 | Rat Liver Membranes | [9] |

Downstream Signaling Pathways

The binding of norepinephrine to α1-adrenergic receptors, which are Gq protein-coupled receptors, activates a well-defined signaling cascade that leads to smooth muscle contraction. Tamsulosin's antagonism of these receptors disrupts this pathway at its origin.

Upon norepinephrine binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which subsequently activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Tamsulosin, by blocking the initial step of norepinephrine binding, prevents this entire cascade, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.

Visualization of the Core Signaling Pathway

Caption: Tamsulosin blocks norepinephrine-induced smooth muscle contraction.

The Role of the Rho-Kinase Pathway

Beyond the canonical PLC/IP3/Ca2+ pathway, the RhoA/Rho-kinase (ROCK) signaling cascade is another important regulator of smooth muscle contraction, particularly in maintaining sustained tone. While tamsulosin's primary action is not direct inhibition of this pathway, by reducing the overall contractile stimulus initiated by norepinephrine, it indirectly attenuates the activity of the Rho-kinase pathway in the prostate.

The RhoA/ROCK pathway contributes to calcium sensitization of the contractile apparatus. Activated RhoA stimulates ROCK, which then phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained phosphorylated state of the myosin light chains, promoting contraction even at lower intracellular calcium concentrations. Some studies suggest that α1-adrenoceptor activation can also lead to the activation of the RhoA/ROCK pathway. Therefore, by blocking the α1-adrenoceptors, tamsulosin may also reduce the tonic contraction of prostatic smooth muscle maintained by this pathway.

Visualization of the Rho-Kinase Pathway Interaction

Caption: Tamsulosin indirectly reduces sustained smooth muscle tone.

Experimental Protocols

The pharmacological profile of tamsulosin has been characterized through a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity and selectivity of a drug for its receptor targets.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of tamsulosin for α1-adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing cloned human α1A, α1B, and α1D-adrenergic receptors (e.g., HEK293, CHO, or Rat-1 fibroblasts).[10][11]

-

Radioligand: Typically [3H]-prazosin, a non-subtype-selective antagonist.

-

Tamsulosin hydrochloride and other competing ligands.

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters (e.g., Whatman GF/B).

Protocol:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the binding buffer to a final protein concentration of 50-100 µ g/assay tube.

-

Saturation Binding (to determine Kd of radioligand): Incubate the cell membranes with increasing concentrations of [3H]-prazosin. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).

-

Competition Binding (to determine Ki of tamsulosin): Incubate the cell membranes with a fixed concentration of [3H]-prazosin (typically at its Kd concentration) and a range of concentrations of tamsulosin.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression analysis (e.g., Prism software). For saturation binding, plot specific binding versus radioligand concentration to determine Kd and Bmax. For competition binding, plot the percentage of specific binding versus the log concentration of tamsulosin to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of the Radioligand Binding Assay Workflow

Caption: A streamlined workflow for determining drug-receptor binding affinity.

In Vitro Smooth Muscle Contraction Assays

These functional assays assess the ability of a compound to inhibit agonist-induced contraction of smooth muscle tissues.

Objective: To determine the functional potency (e.g., pA2 value) of tamsulosin in inhibiting norepinephrine-induced contraction of prostate or vascular smooth muscle.

Materials:

-

Isolated tissue strips from human prostate, or animal tissues such as rat vas deferens or rabbit aorta.[12]

-

Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2).

-

Isometric force transducers and a data acquisition system.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Norepinephrine (agonist).

-

Tamsulosin hydrochloride.

Protocol:

-

Tissue Preparation: Dissect the desired smooth muscle tissue into strips or rings and mount them in the organ baths containing physiological salt solution.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for norepinephrine to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissues and then incubate with a specific concentration of tamsulosin for a predetermined time (e.g., 30-60 minutes).

-

Repeat Agonist Curve: In the presence of tamsulosin, repeat the norepinephrine concentration-response curve.

-

Data Analysis: Compare the norepinephrine concentration-response curves in the absence and presence of tamsulosin. A rightward shift in the curve in the presence of a competitive antagonist can be used to calculate the pA2 value using a Schild plot analysis, which provides a measure of the antagonist's potency.

Measurement of Intracellular Calcium

These experiments directly measure the effect of tamsulosin on intracellular calcium mobilization.

Objective: To quantify the inhibitory effect of tamsulosin on norepinephrine-induced increases in intracellular calcium in prostate smooth muscle cells.

Materials:

-

Primary cultured human prostate smooth muscle cells or a relevant cell line.

-

Fluorescent calcium indicators (e.g., Fura-2 AM or Fluo-4 AM).

-

A fluorescence microscope or a plate reader with fluorescence detection capabilities.

-

Physiological salt solution.

-

Norepinephrine.

-

Tamsulosin hydrochloride.

-

Ionomycin (a calcium ionophore, for maximal calcium signal).

Protocol:

-

Cell Culture and Loading: Culture the cells on glass coverslips or in multi-well plates. Load the cells with a fluorescent calcium indicator by incubating them with the AM ester form of the dye.

-

Baseline Measurement: Place the loaded cells in a perfusion chamber on the microscope stage or in the plate reader and record the baseline fluorescence.

-

Antagonist Pre-incubation: Perfuse the cells with a solution containing tamsulosin for a few minutes.

-

Agonist Stimulation: While continuing to record the fluorescence, stimulate the cells with norepinephrine.

-

Data Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Data Analysis: Compare the peak and duration of the calcium transient in the presence and absence of tamsulosin to quantify its inhibitory effect.

Conclusion

Tamsulosin hydrochloride's mechanism of action is centered on its selective and competitive antagonism of α1A and α1D-adrenergic receptors in the lower urinary tract. This targeted approach effectively relaxes the smooth muscle of the prostate and bladder neck, leading to symptomatic relief for patients with BPH, while its receptor subtype selectivity contributes to a favorable side-effect profile. The downstream effects involve the inhibition of the Gq-PLC-IP3-Ca2+ signaling pathway and an indirect modulation of the RhoA/Rho-kinase pathway. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of tamsulosin and the development of novel therapies for lower urinary tract dysfunction.

References

- 1. Cloning, expression and characterization of human alpha adrenergic receptors alpha 1a, alpha 1b and alpha 1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revisiting the Pharmacodynamic Uroselectivity of α 1-Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Comparison of prazosin, terazosin and tamsulosin: functional and binding studies in isolated prostatic and vascular human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Tamsulosin Hydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of tamsulosin hydrochloride, a selective alpha-1 adrenergic receptor antagonist. The information presented herein is curated from a range of preclinical studies in various animal models, offering valuable insights for researchers and professionals involved in drug development and urological research.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Tamsulosin has been extensively studied in preclinical species, primarily in rats and dogs, to characterize its ADME profile. These studies reveal important species-specific differences in its pharmacokinetic properties.

Data Summary

The following tables summarize the key pharmacokinetic parameters of tamsulosin in rats and dogs following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Tamsulosin in Rats

| Parameter | Intravenous (IV) | Oral (PO) | Reference |

| Dose | - | 1 mg/kg - 10 mg/kg | |

| Terminal Half-life (t½) | 0.32 hr | - | |

| Total Blood Clearance (CLB) | 6.57 L/hr/kg | - | |

| Oral Clearance (CLoral) | - | 34.5 - 113.6 L/hr/kg | |

| Time to Maximum Concentration (Tmax) | - | Within 1 hr | |

| Absolute Bioavailability (F) | - | 6.9% (at 1 mg/kg) to 22.8% (at 10 mg/kg) | |

| Plasma Protein Binding | 79.0 - 80.6% | 79.0 - 80.6% | |

| Blood to Plasma Concentration Ratio (RB) | 1.2 | 1.2 |

Table 2: Pharmacokinetic Parameters of Tamsulosin in Dogs

| Parameter | Intravenous (IV) | Oral (PO) | Reference |

| Dose | - | 0.3 mg/kg - 3 mg/kg | |

| Terminal Half-life (t½) | 1.13 hr | - | |

| Total Blood Clearance (CLB) | 1.61 L/hr/kg | - | |

| Oral Clearance (CLoral) | - | 3.01 - 3.99 L/hr/kg | |

| Time to Maximum Concentration (Tmax) | - | Within 1 hr | |

| Absolute Bioavailability (F) | - | 29.7 - 42.0% | |

| Plasma Protein Binding | 90.2 - 90.3% | 90.2 - 90.3% | |

| Blood to Plasma Concentration Ratio (RB) | 0.72 | 0.72 |

Experimental Protocols

Objective: To determine the pharmacokinetic profile of tamsulosin following intravenous and oral administration.

Methodology:

-

Animal Models: Male rats and dogs were used in these studies.

-

Drug Administration: For intravenous administration, tamsulosin was administered as a single bolus dose. For oral administration, tamsulosin was given as a single dose via oral gavage.

-

Blood Sampling: Blood samples were collected at predetermined time points post-dosing from a suitable blood vessel (e.g., jugular vein).

-

Sample Analysis: Plasma concentrations of tamsulosin were determined using a validated high-performance liquid chromatography (HPLC) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, Tmax, Cmax, and bioavailability.

Pharmacokinetic Study Workflow

Pharmacodynamics: Urodynamic Effects and Mechanism of Action

The primary pharmacodynamic effect of tamsulosin is the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow. This is achieved through its selective antagonism of alpha-1A and alpha-1D adrenergic receptors.

Data Summary

The following tables summarize the key pharmacodynamic findings for tamsulosin in preclinical models.

Table 3: Pharmacodynamic Effects of Tamsulosin in Rats

| Parameter | Model | Effect | Reference |

| Mean Voided Volume | Bladder Outlet Obstruction (BOO) | Ameliorated the decrease in mean voided volume. | |

| Bladder Blood Flow (BBF) | Bladder Outlet Obstruction (BOO) | Significantly increased BBF. | |

| Urethral Pressure | Anesthetized | Reduced phenylephrine-induced increases in urethral pressure. |

Table 4: Pharmacodynamic Effects of Tamsulosin in Dogs

| Parameter | Model | Effect | Reference |

| Intraurethral Pressure (IUP) | Conscious | Inhibited phenylephrine-induced IUP elevation. | |

| Basal Mean Blood Pressure | Conscious | No significant change. | |

| Tissue Concentration | Conscious | Selectively retained in lower urinary tract tissues (prostate, urethra) compared to plasma. |

Experimental Protocols

Objective: To investigate the effect of tamsulosin on bladder function in a model of bladder outlet obstruction.

Methodology:

-

Surgical Procedure: BOO was created in rats by partial ligation of the proximal urethra.

-

Drug Administration: Tamsulosin was administered subcutaneously via an osmotic pump for a specified duration (e.g., 2 weeks) immediately following the BOO surgery.

-

Urodynamic Assessment: Micturition behavior was observed in metabolic cages. Cystometry was performed in anesthetized rats to measure parameters like bladder capacity, voiding pressure, and residual volume.

-

Bladder Blood Flow Measurement: Bladder blood flow was measured using the fluoromicrosphere method.

BOO Study Workflow

Objective: To evaluate the effect of tamsulosin on phenylephrine-induced increases in intraurethral pressure.

Methodology:

-

Animal Model: Conscious male dogs were used.

-

Catheterization: A catheter was inserted into the urethra to measure IUP.

-

Drug Administration: Tamsulosin was administered orally. Phenylephrine was used to induce an increase in IUP.

-

Data Collection: IUP and mean blood pressure were continuously monitored.

-

Tissue Analysis: At the end of the study, lower urinary tract tissues were collected to measure tamsulosin concentrations.

Signaling Pathway

Tamsulosin exerts its effect by blocking the binding of norepinephrine to alpha-1 adrenergic receptors on smooth muscle cells. This interrupts the downstream signaling cascade that leads to muscle contraction.

Tamsulosin Hydrochloride Enantiomers: A Technical Guide to Stereoselective Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tamsulosin hydrochloride is a selective α1-adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). As a chiral molecule, tamsulosin exists as two enantiomers, (R)- and (S)-tamsulosin. It is well-established that the pharmacological activity of tamsulosin is stereoselective, with the (R)-enantiomer being the active therapeutic agent. This technical guide provides a comprehensive overview of the differential activity of tamsulosin enantiomers, detailing their pharmacodynamics, and presenting relevant experimental protocols for their separation and analysis.

Introduction to Tamsulosin and Chirality

Tamsulosin is a sulfonamide derivative that selectively blocks α1A and α1D-adrenergic receptors in the prostate and bladder neck. This antagonism leads to the relaxation of smooth muscle, thereby improving urinary flow and alleviating the symptoms of BPH. The chemical structure of tamsulosin contains a single stereocenter, giving rise to two non-superimposable mirror-image isomers or enantiomers: (R)-tamsulosin and (S)-tamsulosin. The therapeutic formulation of tamsulosin hydrochloride consists exclusively of the (R)-enantiomer, as it is the pharmacologically active form. The (S)-enantiomer is considered an impurity and is largely inactive at the target receptors.

Stereoselective Pharmacodynamics of Tamsulosin Enantiomers

The therapeutic efficacy of tamsulosin is directly attributable to the high affinity and selectivity of the (R)-enantiomer for α1A and α1D-adrenoceptors. In contrast, the (S)-enantiomer exhibits significantly lower affinity for these receptors.

Adrenergic Receptor Binding Affinity

Studies utilizing cloned human α1-adrenoceptor subtypes have quantified the binding affinities of both tamsulosin enantiomers. The data clearly demonstrates the stereoselective binding of the (R)-enantiomer.

| Enantiomer | Receptor Subtype | pKi |

| (R)-Tamsulosin ((-)-tamsulosin) | α1A | ~8.6 |

| α1B | ~7.3 | |

| α1D | ~7.1 | |

| (S)-Tamsulosin ((+)-tamsulosin) | α1A | Significantly lower than (R)-enantiomer |

| α1B | Significantly lower than (R)-enantiomer | |

| α1D | Significantly lower than (R)-enantiomer |

Note: Specific pKi values for the (S)-enantiomer are not always reported in literature due to its low affinity. The data for the (R)-enantiomer is from studies on cloned human alpha 1A adrenoceptors.

Functional Antagonism

Functional assays confirm the superior antagonist activity of (R)-tamsulosin. In studies examining noradrenaline-mediated contractions of human prostate tissue, (-)-tamsulosin (the R-enantiomer) was a potent antagonist with a pA2 value of approximately 9.8.[1] The corresponding (+)-enantiomer (S-tamsulosin) was about 30-fold weaker.[1] This pronounced difference in functional potency underscores the therapeutic importance of using the enantiomerically pure (R)-tamsulosin.

Differential Effects on P-glycoprotein and CYP3A4

Beyond the primary target, the enantiomers of tamsulosin have been shown to have different effects on drug transporters and metabolic enzymes. Research has indicated that (S)-tamsulosin causes a much stronger induction of ABCB1 mRNA, which codes for P-glycoprotein (P-gp), compared to the (R)-enantiomer or the racemic mixture.[2][3] (R)-tamsulosin, on the other hand, has been observed to concentration-dependently increase P-gp protein expression and enhance its efflux function.[2][3] Both enantiomers have a weaker effect on CYP3A4 expression.[2][3]

Experimental Protocols

The separation and analysis of tamsulosin enantiomers are critical for quality control and research purposes. Chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the most common techniques employed.

Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of tamsulosin.

Methodology:

-

Column: Chiralcel OD-R (250 mm x 4.6 mm, 10 µm) or Lux Amylose-1.[4][5]

-

Mobile Phase: A mixture of 0.5 mol L–1 sodium perchlorate and acetonitrile (80:20, v/v), with the pH adjusted to 4.0.[4]

-

Flow Rate: 0.4 mL/min.[4]

-

Detection: UV at 223 nm.[4]

-

System Suitability: The resolution between the peaks for the two enantiomers should be a minimum of 2.0.[5]

Capillary Electrophoresis for Enantiomeric Separation

Objective: To achieve high-resolution separation of tamsulosin enantiomers.

Methodology:

-

Capillary: Polyacrylamide-coated fused-silica capillary (e.g., 30 cm x 50 µm I.D.).[6]

-

Background Electrolyte (BGE): 200 mM acetic acid titrated with ammonium hydroxide to pH 4.0, containing 4.0 mg/mL sulfated β-cyclodextrin as a chiral selector.[7]

-

Voltage: 20 kV.[7]

-

Detection: Diode-array detector (DAD) at 200 nm or tandem mass spectrometry (MS/MS).[6][7]

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of each tamsulosin enantiomer for α1-adrenoceptor subtypes.

Methodology:

-

Receptor Source: Membranes from cell lines stably expressing cloned human α1A-, α1B-, and α1D-adrenoceptor subtypes.

-

Radioligand: [3H]Tamsulosin for saturation binding isotherms or a non-selective antagonist like [125I]HEAT for competition binding experiments.[8]

-

Procedure (Competition Assay):

-

Incubate the cell membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled tamsulosin enantiomer (competitor).

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis: The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

α1-Adrenergic Receptor Signaling Pathway

Tamsulosin exerts its therapeutic effect by blocking the α1-adrenergic signaling pathway, which is responsible for smooth muscle contraction in the prostate and bladder neck.

Caption: α1-Adrenergic signaling pathway and the inhibitory action of (R)-Tamsulosin.

Experimental Workflow for Enantiomer Analysis

The following diagram illustrates a typical workflow for the separation and activity assessment of tamsulosin enantiomers.

Caption: Workflow for tamsulosin enantiomer separation and activity analysis.

Conclusion

The pharmacological activity of tamsulosin hydrochloride is highly dependent on its stereochemistry. The (R)-enantiomer is a potent and selective antagonist of α1A and α1D-adrenoceptors, which is responsible for its therapeutic efficacy in the management of benign prostatic hyperplasia. In contrast, the (S)-enantiomer is significantly less active at these receptors. The stereoselective nature of tamsulosin's action highlights the importance of enantiomerically pure drug development and the use of robust analytical methods for chiral separation and purity assessment. A thorough understanding of the differential activities of enantiomers is crucial for optimizing therapeutic outcomes and ensuring drug safety and quality.

References

- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of tamsulosin enantiomers by capillary electrophoresis with tandem mass spectrometry and online stacking preconcentration: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Differential effects of the enantiomers of tamsulosin and tolterodine on P-glycoprotein and cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. phenomenex.com [phenomenex.com]

- 6. Enantiomeric purity determination of tamsulosin by capillary electrophoresis using cyclodextrins and a polyacrylamide-coated capillary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of tamsulosin enantiomers by capillary electrophoresis with tandem mass spectrometry and online stacking preconcentration - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Examination of Tamsulosin Hydrochloride, its Related Compounds, and Derivatives for Application in Research and Development.

Introduction

Tamsulosin hydrochloride is a third-generation alpha-1 adrenergic receptor antagonist renowned for its clinical efficacy in the management of benign prostatic hyperplasia (BPH).[1] Its therapeutic success stems from a high affinity and selectivity for the α1A and α1D adrenoceptor subtypes, which are predominantly located in the smooth muscle of the prostate and bladder neck.[2][3][4] This targeted action allows for the relaxation of these muscles, thereby improving urinary flow and alleviating the lower urinary tract symptoms associated with BPH, with a reduced incidence of cardiovascular side effects compared to less selective alpha-blockers.[2] This technical guide provides a comprehensive overview of tamsulosin hydrochloride, its related compounds, and derivatives, with a focus on their physicochemical properties, pharmacological activities, and the analytical and synthetic methodologies pertinent to research and drug development professionals.

Physicochemical Properties

Tamsulosin hydrochloride is the R-(-)-enantiomer of 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide monohydrochloride.[5] It is a white or almost white crystalline powder.[6] Key physicochemical data for tamsulosin and its related compounds are summarized in the table below to facilitate comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | LogP | Solubility |

| Tamsulosin HCl | C20H29ClN2O5S | 444.97[5] | 228-230[5] | 8.37 (amine), 10.23 (sulfonamide)[6] | 2.3[5] | Slightly soluble in water, sparingly soluble in ethanol and methanol[6] |

| Tamsulosin (free base) | C20H28N2O5S | 408.51[7] | - | - | - | Insoluble in water[7] |

| Impurity B (Tamsulosin Amine) | C10H16N2O3S | 244.31 | - | - | - | - |

| Impurity D (2-methoxy substituted) | C19H26N2O5S | 394.49 | - | - | - | - |

| Impurity H (desulfonamided) | C20H28ClNO3 | 365.89 | - | - | - | - |

Pharmacological Profile

Tamsulosin's therapeutic action is mediated by its selective antagonism of α1A and α1D adrenoceptors. This selectivity is crucial for its uroselective profile. The binding affinities of tamsulosin and its metabolites for the different α1-adrenoceptor subtypes have been characterized in various studies.

| Compound | α1A pKi | α1B pKi | α1D pKi | Notes |

| Tamsulosin | 10.38 | 9.33 | 9.85 | Displays 11-fold and 3.4-fold higher affinity for α1A over α1B and α1D, respectively. |

| Metabolite M1 | High | Lower | High | Retains selectivity for α1A/α1D over α1B.[8] |

| Metabolite M2 | Moderate | Lower | Moderate | Retains selectivity for α1A/α1D over α1B.[8] |

| Metabolite M3 | Moderate | Lower | Moderate | Retains selectivity for α1A/α1D over α1B.[8] |

| Metabolite M4 | High | Lower | Highest | Shows highest affinity for the α1D subtype.[8] |

| Metabolite AM1 | Negligible | Negligible | Negligible | Negligible affinity for α1 adrenoceptors.[8] |

Signaling Pathways

The binding of an agonist, such as norepinephrine, to α1-adrenergic receptors initiates a signaling cascade that leads to smooth muscle contraction. Tamsulosin, as an antagonist, blocks this pathway. The primary signaling mechanism involves the Gq protein-coupled receptor pathway.

Tamsulosin Related Compounds and Derivatives

For research and quality control purposes, a number of tamsulosin-related compounds are of interest. These include process impurities, degradation products, metabolites, and synthesized derivatives for structure-activity relationship (SAR) studies.

Key Impurities

-

Impurity B (Tamsulosin Amine): 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide, a key starting material or potential byproduct in the synthesis of tamsulosin.[9]

-

Impurity D (2-methoxy substituted Tamsulosin): A potential process-related impurity where the ethoxy group is replaced by a methoxy group.[1]

-

Impurity H (desulfonamided Tamsulosin): A degradation product formed by the loss of the sulfonamide group.[1]

-

RS1-RS5: A series of related substances identified in sustained-release capsules, arising from synthesis or degradation.[1]

Research Derivatives

Modifications to the tamsulosin structure have been explored to understand its SAR and to develop new therapeutic agents. For instance, analogues with modifications in the 2-substituted phenoxyethylamino group have been synthesized to evaluate their influence on the affinity profile for α1-adrenoceptor subtypes.[10] One such benzyl analogue displayed a preferential antagonist profile for α1A over α1D and α1B adrenoceptors, with a 12-fold higher potency at α1A-adrenoceptors compared to the α1B subtype, suggesting potentially improved uroselectivity.[10]

Experimental Protocols

Analytical Method: RP-HPLC for Tamsulosin and Impurities

This section details a representative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of tamsulosin and its related impurities.

1. Chromatographic Conditions:

-

Column: Kromasil C18 (250mm x 4.6mm, 5µm particle size)[11]

-

Mobile Phase: A mixture of buffer and acetonitrile (65:35 v/v). The buffer consists of an aqueous solution with pH adjusted to 2.0 with concentrated NaOH.[11]

-

Flow Rate: 1.0 mL/min[11]

-

Detection: UV at 225 nm[11]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

2. Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve tamsulosin hydrochloride and its impurity reference standards in the mobile phase to obtain a known concentration.

-

Sample Solution (for bulk drug): Accurately weigh and dissolve the tamsulosin hydrochloride bulk drug in the mobile phase to the desired concentration.

-

Sample Solution (for sustained-release pellets):

-

Weigh and transfer the contents of the sustained-release pellets into a suitable volumetric flask.

-

Add a suitable solvent (e.g., a mixture of 0.05N NaOH, followed by acetonitrile and 0.2N HCl) and sonicate to ensure complete dissolution of the drug.[12]

-

Dilute to the mark with the solvent, mix well, and filter through a 0.45 µm filter before injection.[12]

-

3. Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[13]

Synthesis of Tamsulosin Analogues

The synthesis of tamsulosin and its derivatives often involves the reaction of a chiral amine intermediate with a substituted phenoxyethyl halide or a similar electrophile. A general synthetic approach is outlined below.

1. Key Intermediates:

-

(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (Impurity B)[9]

-

A 2-(2-substituted-phenoxy)ethyl derivative with a leaving group (e.g., bromide, mesylate).

2. General Reaction Scheme: The chiral amine intermediate is reacted with the phenoxyethyl derivative in a suitable solvent, often in the presence of a base to neutralize the acid formed during the reaction.

3. Purification: The crude product is typically purified by column chromatography or recrystallization to yield the desired tamsulosin analogue.

4. Salt Formation: The free base of the tamsulosin analogue can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol.

Conclusion

Tamsulosin hydrochloride remains a cornerstone in the management of BPH due to its well-defined mechanism of action and favorable safety profile. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, pharmacology, and the characteristics of its related compounds is essential. The analytical and synthetic methods outlined in this guide provide a solid foundation for quality control, impurity profiling, and the exploration of novel derivatives with potentially enhanced therapeutic properties. Further research into the structure-activity relationships of tamsulosin analogues may lead to the development of next-generation uroselective agents with improved efficacy and fewer side effects.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. [Discovery and development of tamsulosin hydrochloride, a new alpha 1-adrenoceptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Effects of tamsulosin metabolites at alpha-1 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tamsulosin EP Impurity B | 112101-81-2 | SynZeal [synzeal.com]

- 10. Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] IMPURITY METHOD DEVELOPMENT AND VALIDATION OF TAMSULOSIN HYDROCHLORIDE BY USING RP-HPLC | Semantic Scholar [semanticscholar.org]

- 12. tsijournals.com [tsijournals.com]

- 13. RP-HPLC method development and validation for tamsulosin hydrochloride. [wisdomlib.org]

The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tamsulosin hydrochloride, a cornerstone in the management of benign prostatic hyperplasia (BPH), represents a significant advancement in targeted alpha-1 adrenergic receptor antagonism. This technical guide provides an in-depth exploration of the discovery and synthesis of this crucial pharmaceutical agent. It details the initial development by Yamanouchi Pharmaceutical Co., Ltd., tracing its evolution from a potential antihypertensive to a highly selective uroselective alpha-blocker. The guide presents a comprehensive overview of various synthetic routes, including the original patented methods, improved chemical syntheses, and modern chemoenzymatic approaches. Detailed experimental protocols for key synthetic transformations are provided, alongside tabulated quantitative data for yields, purity, and spectroscopic analysis to facilitate comparison and replication. Furthermore, this document includes visualizations of the drug's mechanism of action through its signaling pathway and a representative experimental workflow for its synthesis, rendered in the DOT language for clarity and educational purposes.

Discovery and Development

Tamsulosin was discovered by researchers at the Japanese company Yamanouchi Pharmaceutical Co., Ltd. in 1980.[1] Initially investigated as an antihypertensive agent, its unique pharmacological profile revealed a high selectivity for the alpha-1A adrenergic receptors predominantly located in the smooth muscle of the prostate and bladder neck, as opposed to the alpha-1B receptors in blood vessels.[2][3][4][5] This selectivity offered a significant therapeutic advantage, enabling the relaxation of prostate smooth muscle to relieve BPH symptoms with a reduced risk of cardiovascular side effects like orthostatic hypotension.[3][4]

The groundbreaking research demonstrated that tamsulosin could effectively improve urinary flow and reduce the symptoms associated with BPH without significantly affecting blood pressure.[6] Following successful clinical trials, tamsulosin hydrochloride was approved for the treatment of BPH in Japan in 1993 and subsequently in the United States in 1997, where it was marketed under the brand name Flomax®.[6]

Timeline of Key Events:

-

1980: Tamsulosin is first synthesized by Yamanouchi Pharmaceutical Co., Ltd.[1]

-

1993: Approved for medical use in Japan for the treatment of bladder outlet obstruction associated with BPH.[6]

-

1997: The U.S. Food and Drug Administration (FDA) approves tamsulosin for medical use in the United States.[2]

Mechanism of Action and Signaling Pathway

Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors.[4][5] In patients with BPH, the prostate gland is enlarged, which can constrict the urethra and impede urine flow. The smooth muscle tone in the prostate is regulated by the sympathetic nervous system through alpha-1 adrenergic receptors. When these receptors are stimulated by norepinephrine, they trigger a signaling cascade that leads to muscle contraction.

Tamsulosin works by competitively blocking these alpha-1A adrenergic receptors in the prostate.[3][4] This antagonism prevents norepinephrine from binding and initiating the contraction signal. The downstream signaling pathway involves a Gq-protein coupled receptor.[2][7] Upon receptor blockade by tamsulosin, the activation of phospholipase C is inhibited, which in turn reduces the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][7] This leads to decreased release of intracellular calcium from the sarcoplasmic reticulum, resulting in the relaxation of the prostate and bladder neck smooth muscles.[2] This relaxation alleviates the obstruction of the urethra and improves urinary flow.[3][6]

Chemical Synthesis of Tamsulosin Hydrochloride

The synthesis of tamsulosin hydrochloride involves the coupling of two key intermediates: the chiral amine, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, and an ether, 2-(2-ethoxyphenoxy)ethyl bromide. Various synthetic strategies have been developed to produce these intermediates and the final active pharmaceutical ingredient (API) with high purity and yield.

Synthesis of Key Intermediates

3.1.1. (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

The synthesis of this chiral amine is a critical step as the (R)-enantiomer is the active form of the drug.

-

Classical Resolution: One common method involves the synthesis of the racemic amine followed by resolution using a chiral acid, such as D-(-)-tartaric acid or dibenzoyl-D-tartaric acid, to separate the diastereomeric salts.

-

Asymmetric Synthesis: More advanced methods utilize asymmetric synthesis to directly produce the desired (R)-enantiomer. One such approach employs Ellman's sulfinamide reagent as a chiral auxiliary.

-

Chemoenzymatic Synthesis: Biocatalysis, using enzymes like transaminases, offers a highly selective and efficient route to the enantiopure amine from a ketone precursor.

3.1.2. 2-(2-ethoxyphenoxy)ethyl bromide

This intermediate is typically synthesized from o-ethoxyphenol and 1,2-dibromoethane in the presence of a base.

Final Condensation and Salt Formation

The final step in the synthesis of tamsulosin is the N-alkylation of the chiral amine with 2-(2-ethoxyphenoxy)ethyl bromide. The resulting tamsulosin base is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-ethoxyphenoxy)ethyl bromide

-

Dissolve o-ethoxyphenol (88g) in 1,2-dibromoethane (176ml).

-

Add tetrabutylammonium bromide (10.27g) as a phase-transfer catalyst.

-

Heat the mixture to 75°C.

-

Slowly add 10% sodium hydroxide solution (640ml) dropwise over approximately 6 hours, maintaining the pH between 9 and 10.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with saturated sodium chloride solution (200ml) and then with water (200ml).

-

Concentrate the organic layer to dryness.

-

Recrystallize the crude product from ethanol (200mL) to yield 2-(2-ethoxyphenoxy)ethyl bromide.

Protocol 2: Synthesis and Resolution of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with D-(-)-tartaric acid

-

Dissolve 300.0 g of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in 3000 ml of a methanol:water mixture (95:5 v/v) and heat to 60-65°C for complete dissolution.

-

Slowly add 202.9 g of D-(-)-tartaric acid at 60-65°C and maintain this temperature for 6 hours.

-

Cool the reaction mixture to 28-30°C and stir for 6 hours.

-

Filter the product at the same temperature and wash with methanol.

-

Dry the solid at 50-55°C to a constant weight to obtain the tartarate salt of the R-isomer.

-

To obtain the free amine, treat the tartarate salt with an aqueous base (e.g., sodium hydroxide solution) to adjust the pH to 9.5-10.0 and stir for 1 hour.

-

Filter the precipitated product and wash with water.

Protocol 3: Synthesis of Tamsulosin Hydrochloride

-

A mixture of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (20 g, 0.082 mol), 2-(2-ethoxyphenoxy)ethyl methanesulfonate (19.18 g, 0.074 mol), calcium oxide (4.6 g, 0.0821 mol), and isobutyl alcohol (300 ml) is heated at 80-85°C for 25 hours.[6]

-

Filter the reaction mass to remove calcium salts and wash the residue with hot isobutyl alcohol.[6]

-

Adjust the pH of the filtrate to 1.0 using hydrochloric acid at 60-65°C and cool the resulting slurry to 0-5°C.[6]

-

Filter the solid, wash with precooled isobutyl alcohol, and suspend the wet product in methanol.[6]

-

Stir the suspension at 55-60°C for 30 minutes, then cool to 0-5°C and filter.[6]

-

The filtered product is dissolved in methanol at 55-60°C, treated with carbon, and filtered.[6]

-

Concentrate the filtrate under vacuum, cool the slurry, and stir at 0-5°C for 2 hours.[6]

-

Filter the product, wash with precooled methanol, and dry to obtain tamsulosin hydrochloride.[6]

Quantitative Data

| Parameter | Value | Reference |

| Synthesis of Tamsulosin HCl | ||

| Yield | 19 g (from 20 g of starting amine) | [6] |

| Chromatographic Purity (HPLC) | 99.76% | [6] |

| (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | ||

| Chiral Purity (after resolution) | >99.5% ee | [5] |

| Spectroscopic Data | ||

| UV λmax (in 0.1N NaOH) | 279 nm | [8] |

| UV λmax (in Methanol) | 282 nm | [9] |

Experimental Workflow and Analysis

The synthesis and purification of tamsulosin hydrochloride follow a structured workflow to ensure the final product's quality and purity. This involves the synthesis of intermediates, the final condensation reaction, purification of the base, salt formation, and analytical characterization.

Conclusion

The discovery and development of tamsulosin hydrochloride have revolutionized the medical management of benign prostatic hyperplasia. Its journey from a potential antihypertensive to a highly selective alpha-1A adrenoceptor antagonist underscores the importance of understanding structure-activity relationships and receptor pharmacology in drug design. The synthetic routes to tamsulosin have also evolved, with modern methods offering greater efficiency and enantioselectivity. This technical guide provides a comprehensive resource for researchers and professionals in the field, detailing the key scientific and technical aspects of this important therapeutic agent. The provided experimental protocols and quantitative data serve as a valuable reference for further research and development in this area.

References

- 1. Benign prostatic hyperplasia - Wikipedia [en.wikipedia.org]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. PathWhiz [pathbank.org]

- 8. WO2004016582A1 - An improved process for the preparation of tamsulosin hydrochloride - Google Patents [patents.google.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Tamsulosin Hydrochloride: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamsulosin hydrochloride, the active pharmaceutical ingredient (API) in widely prescribed medications for benign prostatic hyperplasia (BPH), is a selective alpha-1A adrenergic receptor antagonist.[1] The physicochemical properties of an API, such as its crystal structure and polymorphic form, are critical determinants of its stability, solubility, and bioavailability, ultimately impacting its therapeutic efficacy and manufacturability. This technical guide provides an in-depth exploration of the solid-state chemistry of tamsulosin hydrochloride, focusing on its known crystalline and amorphous forms. While polymorphism in the tamsulosin free base is documented, this guide will also address the known solid forms of the hydrochloride salt, which is the form used in pharmaceutical formulations.

Crystal Structure of Tamsulosin Hydrochloride

The crystal structure of tamsulosin hydrochloride has been elucidated using synchrotron X-ray powder diffraction data. The compound crystallizes in the monoclinic space group P2₁ (#4).[2] The crystal structure is characterized by a network of hydrogen bonds that link the tamsulosin cations and chloride anions into a stable three-dimensional lattice.

Key crystallographic features include the formation of columns of cations and anions along the b-axis. The protonated nitrogen atoms of the tamsulosin molecule form strong hydrogen bonds with the chloride anions. Additionally, the sulfonamide group participates in hydrogen bonding with both the chloride anion and ether oxygen atoms of adjacent molecules, further stabilizing the crystal packing.[2]

Crystallographic Data

The following table summarizes the unit cell parameters for the known crystalline form of tamsulosin hydrochloride.

| Parameter | Value[2] |

| Formula | C₂₀H₂₉N₂O₅SCl |

| Space Group | P2₁ |

| a (Å) | 7.62988(2) |

| b (Å) | 9.27652(2) |

| c (Å) | 31.84996(12) |

| β (°) | 93.2221(2) |

| Volume (ų) | 2250.734(7) |

| Z | 4 |

Polymorphism and Amorphous Forms

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in drug development. While some sources suggest that tamsulosin hydrochloride does not exhibit polymorphism[3], other studies have identified and characterized an amorphous form of the hydrochloride salt.[4] Furthermore, the tamsulosin free base is known to exist in at least two polymorphic forms, designated as Form I and Form II, which are important precursors in the synthesis of the hydrochloride salt.[5][6]

Amorphous Tamsulosin Hydrochloride

An amorphous form of tamsulosin hydrochloride has been prepared and characterized. Unlike its crystalline counterpart, the amorphous form lacks long-range molecular order, which can significantly influence its physical properties, often leading to enhanced solubility and dissolution rates.[7]

Polymorphic Forms of Tamsulosin Free Base

Two polymorphic forms of (R)-(-)-tamsulosin free base have been identified and are designated as Form I and Form II.[6] These forms can be used as starting materials for the preparation of tamsulosin hydrochloride.[5]

The following tables summarize the characteristic analytical data for the amorphous form of tamsulosin hydrochloride and the polymorphic forms of tamsulosin free base.

Table 2.1: Characterization of Amorphous Tamsulosin Hydrochloride

| Property | Observation | Reference |

| Appearance | Fine white powder | [4] |

| X-Ray Powder Diffraction (XRPD) | Absence of discrete diffraction peaks, characteristic of an amorphous solid | [4] |

| Differential Scanning Calorimetry (DSC) | Exothermic peak around 100 °C (crystallization), followed by an endothermic peak at approximately 230 °C (melting) | [4] |

Table 2.2: Characterization of Tamsulosin Free Base Polymorphs

| Polymorph | Characteristic XRPD Peaks (2θ) | DSC Endotherm | Reference |

| Form I | 10.32, 11.08, 12.66, 14.46, 15.08, 17.12, 17.88, 22.36, 24.28 | ~110-120 °C | [6] |

| Form II | 11.32, 13.56, 15.32, 17.18, 18.62, 19.58, 21.54, 22.80, 24.58 | ~125-135 °C | [6] |

Experimental Protocols

Detailed and controlled experimental procedures are essential for the preparation and characterization of specific solid forms of tamsulosin hydrochloride.

Preparation of Polymorphic and Amorphous Forms

Preparation of Tamsulosin Free Base Form I: (R)-(-)-tamsulosin hydrochloride is suspended in water, optionally with a co-solvent. The suspension is warmed, and a solution of a base (e.g., sodium carbonate) is added. The mixture is stirred and then cooled to 35 °C or less to precipitate Form I, which is then isolated by filtration and dried.[5]

Preparation of Tamsulosin Free Base Form II: A solution of (R)-(-)-tamsulosin hydrochloride in one or more solvents is treated with a solution of a base. The reaction mass is cooled to 35 °C or less to induce crystallization of Form II, which is then isolated and dried.[6]

Preparation of Amorphous Tamsulosin Hydrochloride: Amorphous tamsulosin hydrochloride can be prepared by lyophilization (freeze-drying) of an aqueous solution of tamsulosin hydrochloride or by spray-drying a solution of tamsulosin hydrochloride in a suitable solvent system (e.g., water/methanol).[4]

Analytical Methods

X-Ray Powder Diffraction (XRPD): XRPD is a primary technique for distinguishing between different crystalline forms and identifying amorphous material.

-

Instrument: A typical powder diffractometer with a Cu Kα radiation source.

-

Sample Preparation: The sample is gently packed into a sample holder.

-

Typical Conditions:

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal events, such as melting and crystallization, associated with the different solid forms.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan.

-

Typical Conditions:

Visualizations

Relationship between Tamsulosin Forms

The following diagram illustrates the relationship between the tamsulosin free base polymorphs and the hydrochloride salt forms.

Experimental Workflow for Polymorph Characterization

This diagram outlines a typical experimental workflow for the preparation and characterization of tamsulosin hydrochloride solid forms.

Conclusion

The solid-state properties of tamsulosin hydrochloride are of paramount importance for the development of stable and effective pharmaceutical products. This guide has provided a detailed overview of the known crystal structure of tamsulosin hydrochloride, its amorphous form, and the polymorphic forms of its free base precursor. The tabulated data and experimental protocols offer a valuable resource for researchers and drug development professionals working with this API. A thorough understanding and careful control of the solid form of tamsulosin hydrochloride are essential to ensure consistent product quality and therapeutic performance.

References

- 1. researchgate.net [researchgate.net]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. data.epo.org [data.epo.org]

- 4. WO2006117662A2 - Polymorphic forms of (r)-(-)-tamsulosin - Google Patents [patents.google.com]

- 5. WO2006117662A2 - Polymorphic forms of (r)-(-)-tamsulosin - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN112142627A - Preparation method of tamsulosin hydrochloride crystal form - Google Patents [patents.google.com]

- 8. dergipark.org.tr [dergipark.org.tr]

In Vitro Pharmacological Profile of Tamsulosin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of tamsulosin hydrochloride, a selective α1-adrenoceptor antagonist. The information presented herein is curated from a range of scientific literature to support research and development activities.

Executive Summary

Tamsulosin hydrochloride is a potent and selective antagonist of α1-adrenoceptors, with a particularly high affinity for the α1A and α1D subtypes.[1][2][3][4][5][6][7] This selectivity profile is believed to underpin its clinical efficacy in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), by preferentially targeting the α1-adrenoceptors located in the prostate and bladder neck while minimizing effects on the cardiovascular system.[7][8][9] In vitro studies have been pivotal in characterizing the binding affinity, functional antagonism, and receptor subtype selectivity of tamsulosin.

Receptor Binding Affinity

The affinity of tamsulosin hydrochloride for various α1-adrenoceptor subtypes has been extensively characterized using radioligand binding assays with cloned human receptors. These studies consistently demonstrate a higher affinity for the α1A and α1D subtypes over the α1B subtype.

Table 1: Binding Affinities (Ki/pKi) of Tamsulosin Hydrochloride for Human α1-Adrenoceptor Subtypes

| Receptor Subtype | Ki (nmol/l) | pKi | Reference |

| α1A | 0.019 | 10.38 | [4][10] |

| α1B | 0.29 | 9.33 | [4][10] |

| α1D | 0.063 | 9.85 | [4][10] |

Table 2: Comparative Binding Affinities (pKi) of Tamsulosin at Human Adrenoceptors

| Receptor | pKi | Reference |

| α1A | ~10.2 | [11] |

| α1B | ~9.2 | [11] |

| α1D | ~9.8 | [11] |

Functional Antagonism

Functional in vitro assays have corroborated the binding affinity data, demonstrating that tamsulosin acts as a competitive antagonist at α1-adrenoceptors. These experiments typically measure the ability of tamsulosin to inhibit the physiological response induced by an α1-adrenoceptor agonist, such as norepinephrine or phenylephrine.

Smooth Muscle Contraction Assays

In isolated tissue preparations, such as the human prostate, tamsulosin effectively inhibits agonist-induced smooth muscle contraction.[3] This is a direct measure of its functional antagonism at the tissue level. In the human prostate, tamsulosin demonstrated a more than 30-fold higher affinity than terazosin in functional studies.[3]

Phosphorylase Activation Assays

In hepatocytes, which express different α1-adrenoceptor subtypes depending on the species, tamsulosin has been shown to block the α1-adrenergic activation of phosphorylase. For instance, it displayed a higher affinity in guinea pig and rabbit hepatocytes (expressing α1A pharmacology) compared to rat hepatocytes (α1B-adrenoceptors).[2]

Table 3: Functional Antagonist Activity (pKB) of Tamsulosin in Various Tissues

| Tissue | Receptor Subtype | pKB | Reference |

| Rat Aorta | α1D | 10.1 | [6] |

| Rat Spleen | α1B | 8.9 - 9.2 | [6] |

| Rabbit Corpus Cavernosum | α1B | 8.9 - 9.2 | [6] |

| Human Prostate | - | 10.0 | [6] |

Signaling Pathways and Experimental Workflows

Tamsulosin Mechanism of Action: α1-Adrenoceptor Antagonism

Tamsulosin exerts its effects by blocking the signaling cascade initiated by the binding of endogenous catecholamines, like norepinephrine, to α1-adrenoceptors. This antagonism prevents the activation of Gq/11 proteins, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels leads to smooth muscle relaxation.

Caption: Tamsulosin blocks norepinephrine-mediated α1-adrenoceptor signaling.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental to determining the affinity of a compound for a specific receptor. The following diagram illustrates a typical workflow for a competition binding assay to determine the Ki of tamsulosin.

Caption: Workflow for a competition radioligand binding assay.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of tamsulosin hydrochloride for a specific α1-adrenoceptor subtype.

Materials:

-

Cell membranes from a stable cell line expressing the human α1A, α1B, or α1D-adrenoceptor subtype.

-

Radioligand (e.g., [3H]prazosin).

-

Tamsulosin hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of tamsulosin hydrochloride (e.g., 10-12 to 10-5 M).

-

Total and Non-specific Binding: For total binding, add vehicle instead of tamsulosin. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of tamsulosin to generate a competition curve. Determine the IC50 value (the concentration of tamsulosin that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Contraction Assay

Objective: To evaluate the functional antagonist activity of tamsulosin hydrochloride on smooth muscle contraction.

Materials:

-

Isolated tissue (e.g., human prostate strips, rat vas deferens).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric force transducer.

-

Data acquisition system.

-

α1-adrenoceptor agonist (e.g., phenylephrine or norepinephrine).

-

Tamsulosin hydrochloride.

Procedure:

-

Tissue Preparation: Mount the isolated tissue strip in the organ bath under a resting tension (e.g., 1 g). Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., phenylephrine) to establish a baseline maximal contraction.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a specific concentration of tamsulosin for a predetermined period (e.g., 30-60 minutes).

-

Second Agonist Curve: In the continued presence of tamsulosin, generate a second concentration-response curve for the agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of tamsulosin. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value or pKB from the Schild plot to quantify the antagonist potency.[6]

Conclusion

The in vitro pharmacological profile of tamsulosin hydrochloride is well-defined, demonstrating its high affinity and selective antagonism at α1A and α1D-adrenoceptors. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of tamsulosin and the development of new α1-adrenoceptor modulators. The combination of receptor binding and functional assays is crucial for a comprehensive understanding of the pharmacological properties of such compounds.

References

- 1. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tamsulosin: alpha1-adrenoceptor subtype-selectivity and comparison with terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The effects of tamsulosin, a high affinity antagonist at functional α1A- and α1D-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Discovery and development of tamsulosin hydrochloride, a new alpha 1-adrenoceptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 10. auajournals.org [auajournals.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Tamsulosin Hydrochloride: A Deep Dive into Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of tamsulosin hydrochloride, a selective alpha-1 adrenergic receptor antagonist. Tamsulosin is widely prescribed for the treatment of benign prostatic hyperplasia (BPH), and its efficacy is rooted in its specific interactions with adrenergic receptor subtypes. This document details the quantitative binding data, experimental methodologies, and associated signaling pathways to support further research and drug development in this area.

Core Concepts: Tamsulosin's Selective Antagonism

Tamsulosin hydrochloride exhibits a high affinity and selectivity for α1-adrenergic receptors, particularly the α1A and α1D subtypes, over the α1B subtype.[1][2][3] This selectivity is crucial to its clinical efficacy, as the α1A subtype is predominantly expressed in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1] By antagonizing these receptors, tamsulosin induces smooth muscle relaxation, leading to improved urinary flow and a reduction in the symptoms of BPH.

Quantitative Binding Affinity of Tamsulosin Hydrochloride

The binding affinity of tamsulosin for α1-adrenergic receptor subtypes has been extensively characterized in numerous in vitro studies. The following tables summarize key quantitative data from radioligand binding assays, providing a comparative view of tamsulosin's affinity for different receptor subtypes.

Table 1: Tamsulosin Binding Affinity (pKi, Ki, pKB, Kd) for α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Ligand/Assay | pKi | Ki (nM) | pKB | Kd (pM) | Species/Tissue/Cell Line | Reference |

| α1A | [3H]Prazosin Competition | 10.38 | 0.042 | - | - | Human recombinant α1A-adrenoceptors | [4] |

| α1A | [3H]Tamsulosin Saturation | - | - | - | 70 | Guinea pig liver membranes | [5] |

| α1A | [3H]Tamsulosin Saturation | - | - | - | 140 | Rabbit liver membranes | [5] |

| α1A | Functional Assay | - | - | ~10.0 | - | Human Prostate | [2][3] |

| α1B | [3H]Prazosin Competition | 9.33 | 0.47 | - | - | Human recombinant α1B-adrenoceptors | [4] |

| α1B | [3H]Tamsulosin Saturation | - | - | - | 510 | Rat liver membranes | [5] |

| α1B | Functional Assay | - | - | 8.9-9.2 | - | Rat spleen, Rabbit corpus cavernosum | [2][3] |

| α1D | [3H]Prazosin Competition | 9.85 | 0.14 | - | - | Human recombinant α1D-adrenoceptors | [4] |

| α1D | Functional Assay | - | - | 10.1 | - | Rat Aorta | [2][3] |

Note: pKi, Ki, pKB, and Kd are measures of binding affinity. A higher pKi or pKB value and a lower Ki or Kd value indicate higher binding affinity.

The data consistently demonstrates tamsulosin's selectivity profile, with a rank order of affinity of α1A ≈ α1D > α1B.[1]

Experimental Protocols: Unveiling Binding Affinity

The quantitative data presented above is primarily derived from radioligand binding assays. These assays are a powerful tool for characterizing receptor-ligand interactions. Below is a detailed methodology for a typical competitive radioligand binding assay used to determine the affinity of a compound like tamsulosin for α1-adrenergic receptors.

Protocol: Competitive Radioligand Binding Assay for α1-Adrenergic Receptors

1. Membrane Preparation:

-

Source: Tissues (e.g., prostate, spleen, aorta) or cultured cells stably expressing a specific human α1-adrenergic receptor subtype (α1A, α1B, or α1D).

-

Homogenization: Tissues or cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors to prevent protein degradation.[6]

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

-

Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. Protein concentration is determined using a standard assay (e.g., BCA assay). Aliquots of the membrane preparation are stored at -80°C until use.[6]

2. Radioligand and Competitor Preparation:

-

Radioligand: A radiolabeled ligand with high affinity for the target receptor is used. For α1-adrenergic receptors, [3H]prazosin or [3H]tamsulosin are common choices.[4][5] The radioligand is diluted in binding buffer to a final concentration typically near its Kd value.

-

Unlabeled Competitor (Tamsulosin): A range of concentrations of unlabeled tamsulosin hydrochloride is prepared by serial dilution in the binding buffer.

3. Binding Assay:

-

Incubation: The assay is typically performed in 96-well plates. Each well contains:

-

A fixed amount of the membrane preparation.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the unlabeled competitor (tamsulosin).

-

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) to saturate all specific binding sites.

-

Incubation Conditions: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

4. Separation of Bound and Free Radioligand:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[6]

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

5. Detection and Data Analysis:

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of tamsulosin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve (specific binding vs. log[tamsulosin]).

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Molecular Mechanisms

To better understand the processes involved in tamsulosin's action, the following diagrams, created using the DOT language, illustrate the experimental workflow and the relevant signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Signaling Pathway: α1A-Adrenergic Receptor